molecular formula C17H22FNO2 B10867469 octahydro-2H-quinolizin-1-ylmethyl 4-fluorobenzoate

octahydro-2H-quinolizin-1-ylmethyl 4-fluorobenzoate

Cat. No.: B10867469
M. Wt: 291.36 g/mol
InChI Key: KFAHOWZDCJPYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-2H-quinolizin-1-ylmethyl 4-fluorobenzoate is a chemical compound with the molecular formula C17H22FNO2 It is known for its unique structure, which includes a quinolizine ring system and a fluorobenzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-2H-quinolizin-1-ylmethyl 4-fluorobenzoate typically involves the esterification of octahydro-2H-quinolizin-1-ylmethanol with 4-fluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane (DCM) for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Octahydro-2H-quinolizin-1-ylmethyl 4-fluorobenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield octahydro-2H-quinolizin-1-ylmethanol and 4-fluorobenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.

    Substitution: The fluorine atom in the benzoate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) in water, while basic hydrolysis can be carried out using sodium hydroxide (NaOH) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products Formed

    Hydrolysis: Octahydro-2H-quinolizin-1-ylmethanol and 4-fluorobenzoic acid.

    Reduction: The corresponding alcohol derivative.

    Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Octahydro-2H-quinolizin-1-ylmethyl 4-fluorobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of octahydro-2H-quinolizin-1-ylmethyl 4-fluorobenzoate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The quinolizine ring system and the fluorobenzoate ester group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Octahydro-2H-quinolizin-1-ylmethyl 4-chlorobenzoate
  • Octahydro-2H-quinolizin-1-ylmethyl 4-bromobenzoate
  • Octahydro-2H-quinolizin-1-ylmethyl 4-iodobenzoate

Uniqueness

Octahydro-2H-quinolizin-1-ylmethyl 4-fluorobenzoate is unique due to the presence of the fluorine atom in the benzoate group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and altering binding interactions with biological targets.

Properties

Molecular Formula

C17H22FNO2

Molecular Weight

291.36 g/mol

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 4-fluorobenzoate

InChI

InChI=1S/C17H22FNO2/c18-15-8-6-13(7-9-15)17(20)21-12-14-4-3-11-19-10-2-1-5-16(14)19/h6-9,14,16H,1-5,10-12H2

InChI Key

KFAHOWZDCJPYIV-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.